Methotrexyl Tobramycin Amide Formate
Description
Methotrexyl Tobramycin Amide Formate is a hybrid compound combining structural elements of methotrexate (a folate antagonist) and tobramycin (an aminoglycoside antibiotic). Its molecular formula is C₃₈H₅₇N₁₃O₁₃, with a molecular weight of 903.94 g/mol . The compound exists as a solid, soluble in dimethyl sulfoxide (DMSO) and methanol, and requires storage at -20°C to maintain stability .
Structurally, the tobramycin moiety contributes a glycosidic backbone, while the methotrexyl group introduces a pteridine ring system, critical for folate pathway inhibition . The formate counterion may enhance solubility, as sodium formate (HCOONa) is known for its high purity (≥99.0%) and compatibility in aqueous solutions .
Properties
Molecular Formula |
C₃₈H₅₇N₁₃O₁₃ |
|---|---|
Molecular Weight |
903.94 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the core structure: This step involves the cyclization of precursor molecules to form the oxan and cyclohexyl rings.
Functional group introduction: Amino, hydroxyl, and carboxyl groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction.
Final assembly: The final step involves the coupling of different fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Biotinyl Tobramycin Amide
- Molecular Formula: Not explicitly stated, but it replaces the methotrexyl group with biotin (a vitamin H analog).
- Function : Biotinylation often improves cellular uptake via biotin receptors. Unlike Methotrexyl Tobramycin Amide Formate, this derivative may prioritize targeted delivery over antimetabolite activity .
- Solubility : Likely similar due to shared tobramycin backbone, but biotin’s hydrophobicity could reduce solubility in polar solvents compared to the formate variant.
Tobramycin Sulphate
- Molecular Formula : C₁₈H₃₇N₅O₉·H₂SO₄ (MW: 712.73 g/mol for tobramycin base).
- Function : A sulfate salt of tobramycin, used clinically as an antibiotic. Unlike this compound, it lacks methotrexate’s antineoplastic properties.
- Assay Methods : USP 35 standards specify derivatization with 2,4-dinitrofluorobenzene and chromatographic analysis, which may differ from hybrid compounds requiring dual-component validation .
Methotrexate Derivatives
- Methotrexate : C₂₀H₂₂N₈O₅ (MW: 454.44 g/mol), a standalone antifolate agent. The absence of tobramycin limits its antimicrobial utility but enhances specificity for cancer and autoimmune therapies .
- Methotrexate-Related Compound E : A degradation product with altered substituents; highlights the stability challenges avoided in the amide formate derivative .
Functional and Analytical Comparisons
Antimicrobial Activity
- Tobramycin : Effective against Gram-negative bacteria (e.g., E. coli) and Staphylococcus aureus .
- This compound: No direct antimicrobial data is available, but structural similarity to tobramycin suggests retained (though possibly attenuated) activity. The methotrexyl group may interfere with bacterial folate pathways, offering a dual mechanism .
Solubility and Stability
| Compound | Solubility | Storage Conditions | Key Modifiers |
|---|---|---|---|
| This compound | DMSO, Methanol | -20°C | Formate counterion |
| Biotinyl Tobramycin Amide | Likely polar solvents | -20°C (assumed) | Biotin’s hydrophobicity |
| Tobramycin Sulphate | Water | Room temperature | Sulfate salt |
The formate counterion in this compound likely improves aqueous solubility compared to non-salt derivatives, though less so than tobramycin sulphate’s ionic form .
Analytical Methods
- Tobramycin Assay : USP 35 protocols involve derivatization with 2,4-dinitrofluorobenzene and HPLC, focusing on purity and potency .
- This compound : Requires dual-component validation (e.g., LC-MS for amide linkage integrity), complicating quality control compared to standalone tobramycin or methotrexate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
